molecular formula C18H23Cl2NO3 B12754502 4-(2-Chlorophenoxy)-alpha-((2-(dimethylamino)ethoxy)methyl)benzenemethanol hydrochloride CAS No. 131961-76-7

4-(2-Chlorophenoxy)-alpha-((2-(dimethylamino)ethoxy)methyl)benzenemethanol hydrochloride

Cat. No.: B12754502
CAS No.: 131961-76-7
M. Wt: 372.3 g/mol
InChI Key: CFPBNBNDMRHGFD-UHFFFAOYSA-N
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Description

4-(2-Chlorophenoxy)-alpha-((2-(dimethylamino)ethoxy)methyl)benzenemethanol hydrochloride is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a dimethylaminoethoxy group, and a benzenemethanol moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenoxy)-alpha-((2-(dimethylamino)ethoxy)methyl)benzenemethanol hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process begins with the chlorination of phenol to produce 2-chlorophenol. This intermediate is then reacted with benzyl chloride in the presence of a base to form 2-chlorophenoxybenzyl chloride. The next step involves the reaction of this intermediate with 2-(dimethylamino)ethanol under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. The final product is typically purified through recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenoxy)-alpha-((2-(dimethylamino)ethoxy)methyl)benzenemethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogens or other groups can be introduced using reagents like sodium iodide or silver nitrate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone or silver nitrate in ethanol.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogens or other functional groups at the benzylic position.

Scientific Research Applications

4-(2-Chlorophenoxy)-alpha-((2-(dimethylamino)ethoxy)methyl)benzenemethanol hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenoxy)-alpha-((2-(dimethylamino)ethoxy)methyl)benzenemethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and signaling pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(2-chlorophenoxy)acetamido benzoic acid (CBA)
  • 4-Chloro-2-(1-naphthyloxyacetamido) benzoic acid (NBA)
  • 4-Chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido) benzoic acid (LBA)

Uniqueness

4-(2-Chlorophenoxy)-alpha-((2-(dimethylamino)ethoxy)methyl)benzenemethanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

131961-76-7

Molecular Formula

C18H23Cl2NO3

Molecular Weight

372.3 g/mol

IUPAC Name

1-[4-(2-chlorophenoxy)phenyl]-2-[2-(dimethylamino)ethoxy]ethanol;hydrochloride

InChI

InChI=1S/C18H22ClNO3.ClH/c1-20(2)11-12-22-13-17(21)14-7-9-15(10-8-14)23-18-6-4-3-5-16(18)19;/h3-10,17,21H,11-13H2,1-2H3;1H

InChI Key

CFPBNBNDMRHGFD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOCC(C1=CC=C(C=C1)OC2=CC=CC=C2Cl)O.Cl

Origin of Product

United States

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